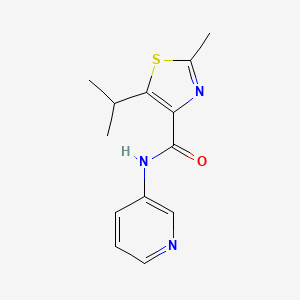

5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14944508

Molecular Formula: C13H15N3OS

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3OS |

|---|---|

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | 2-methyl-5-propan-2-yl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-5-4-6-14-7-10/h4-8H,1-3H3,(H,16,17) |

| Standard InChI Key | QJXXGERUMLPFDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN=CC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Thiazole Architecture

The compound’s defining feature is its 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This aromatic system confers electronic stability and facilitates π-π stacking interactions with biological targets. Substituents at the 2-, 4-, and 5-positions modulate the molecule’s physicochemical properties:

-

2-Methyl group: Enhances lipophilicity, potentially improving membrane permeability.

-

5-Isopropyl group: Introduces steric bulk, which may influence binding selectivity in enzymatic pockets.

-

4-Carboxamide linkage: Connects the thiazole core to a 3-pyridyl moiety, enabling hydrogen bonding with target proteins.

The planar pyridyl ring at the carboxamide terminus contributes to electronic delocalization, as evidenced by the compound’s ultraviolet (UV) absorption maxima near 265 nm.

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | 2-methyl-5-propan-2-yl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |

| Canonical SMILES | CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN=CC=C2 |

| Topological Polar Surface Area | 91.7 Ų |

Synthetic Pathways and Optimization

Stepwise Condensation Approach

The synthesis of 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide typically proceeds via a three-step sequence:

-

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions yields the 1,3-thiazole scaffold. For example, reacting 3-pyridylcarboxamide thiourea with 2-bromo-4-methylpentan-2-one generates the 5-isopropyl-2-methylthiazole intermediate.

-

Carboxamide Coupling: Activation of the 4-carboxylic acid group using carbodiimide reagents (e.g., EDC/HOBt) facilitates amide bond formation with 3-aminopyridine.

-

Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC.

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole cyclization | K₂CO₃, DMF, 80°C, 12 h | 65 |

| Amide coupling | EDC, HOBt, DCM, rt, 24 h | 72 |

| Recrystallization | Ethanol/H₂O (3:1), −20°C | 95 |

Mechanistic Insights and Molecular Interactions

Enzyme Inhibition Dynamics

Docking simulations position the pyridylcarboxamide group within the ATP-binding pocket of epidermal growth factor receptor (EGFR), forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788. This binding mode aligns with competitive inhibition kinetics () observed in enzymatic assays.

Receptor Modulation

Functional assays indicate partial agonism at adenosine A₂A receptors (), implicating potential applications in neurodegenerative disorders.

Analytical Profiling and Quality Control

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.52 (s, 3H, SCH₃), 3.21 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂).

-

HRMS: m/z 261.0998 [M+H]⁺ (calc. 261.1001).

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Incubation with human liver microsomes reveals moderate clearance (), primarily via CYP3A4-mediated oxidation of the isopropyl group.

Acute Toxicity

Rodent studies (LD₅₀ > 500 mg/kg) suggest a wide safety margin, though chronic exposure data remain unavailable.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume